N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide

JNK3 Inhibition JNK2 Inhibition Kinase Selectivity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide (CAS 314076-37-4) is a small-molecule amide belonging to a series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide derivatives explored as selective inhibitors of the c-Jun N-terminal kinases (JNK) 2 and 3. The core scaffold features a tetrahydrobenzothiophene ring system with a 3-cyano substituent, which crystallographic studies have shown to act as a hydrogen-bond acceptor interacting with the hinge region of the ATP-binding site in JNK3.

Molecular Formula C17H16N2OS
Molecular Weight 296.39
CAS No. 314076-37-4
Cat. No. B2964898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide
CAS314076-37-4
Molecular FormulaC17H16N2OS
Molecular Weight296.39
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
InChIInChI=1S/C17H16N2OS/c1-11-5-4-6-12(9-11)16(20)19-17-14(10-18)13-7-2-3-8-15(13)21-17/h4-6,9H,2-3,7-8H2,1H3,(H,19,20)
InChIKeyHYWVXZNOBMXHDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Overview: Sourcing N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide (CAS 314076-37-4)


N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide (CAS 314076-37-4) is a small-molecule amide belonging to a series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide derivatives explored as selective inhibitors of the c-Jun N-terminal kinases (JNK) 2 and 3 [1]. The core scaffold features a tetrahydrobenzothiophene ring system with a 3-cyano substituent, which crystallographic studies have shown to act as a hydrogen-bond acceptor interacting with the hinge region of the ATP-binding site in JNK3 [1]. While the series has demonstrated isoform selectivity and a unique binding mode, specific quantitative performance data for this exact 3-methylbenzamide derivative compared to its closest halogenated or heterocyclic amide analogs is not prominently available in peer-reviewed literature, necessitating a careful, evidence-based evaluation before procurement for target-based screening campaigns.

Why Substructure Analogs Cannot Replace N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide in JNK-Focused Screening


Generic substitution across the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide family is inadvisable because the amide substituent is a critical driver of potency, selectivity, and binding kinetics. The foundational GSK series demonstrates that minor changes, such as introducing a fluorine atom or a different heterocycle, can shift the pIC50 against JNK3 by several tenths of a log unit and alter isoform selectivity within the MAPK family [1]. X-ray co-crystal structures of analogs 5e and 8a confirm that the 3-cyano group mediates a specific H-bond acceptor interaction with the hinge region, a geometry that can be significantly perturbed by the steric and electronic nature of the attached benzamide moiety [1]. Consequently, substituting N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide with a different acetamide, carboxamide, or heterocyclic derivative from the same scaffold risks losing the targeted kinase inhibition profile, making direct procurement of the specific compound essential for reproducible SAR studies.

Quantitative Differentiation Evidence for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide Against the Closest Comparators


JNK3 and JNK2 Inhibitory Potency in the GSK Amide Series: Contextualizing the 3-Methylbenzamide Scaffold

The compound belongs to a series where the most optimized analogs, 5a and 11a, achieved pIC50 values of 6.7 and 6.6 against JNK3, respectively, and a pIC50 of 6.5 against JNK2 [1]. While the exact pIC50 of the 3-methylbenzamide derivative is not publicly reported, the class-level data establishes a performance benchmark. The series demonstrated selectivity against JNK1, p38alpha, and ERK2, indicating that the 3-cyano-tetrahydrobenzothiophene core is inherently selective, but the amide substituent determines the precise potency window [1]. The 3-methylbenzamide (meta-tolyl) group represents a distinct steric and electronic environment compared to the 2-fluorobenzamide (in PDB structure 2O2U) or the heterocyclic amides of 5a and 11a, implying a potential to modulate potency and selectivity in a way that simpler amides cannot.

JNK3 Inhibition JNK2 Inhibition Kinase Selectivity

MAPK Family Selectivity Profile: Isoform Discrimination Inherent to the Scaffold

The GSK amide series was profiled for selectivity against the broader MAPK family. The lead compounds showed no significant activity against JNK1, p38alpha, or ERK2, establishing the 3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl scaffold as a privileged template for JNK2/3 isoform selectivity [1]. This selectivity is structurally rationalized by the X-ray co-crystal structure of analog 8a in JNK3, where the 3-cyano group forms a specific H-bond acceptor interaction with the hinge region of the ATP-binding site, a feature not present in commonly used reference inhibitors like SP600125 [1], [2]. The 3-methylbenzamide substituent would retain this core H-bond interaction while potentially offering differential surface complementarity compared to the co-crystallized 2-fluorobenzamide analog.

JNK1 Selectivity p38alpha ERK2

Unique ATP-Site Binding Mode: Structural Differentiator from Conventional Type I Kinase Inhibitors

X-ray crystallography of the closely related 2-fluorobenzamide analog (5e, corresponding to PDB ID 2O2U) bound to JNK3 at a resolution of 2.45 Å reveals that the 3-cyano substituent engages the hinge region backbone as a hydrogen-bond acceptor [1], [3]. This interaction is not observed with the broad-spectrum JNK inhibitor SP600125 [2]. This binding mode is unique among JNK inhibitors and provides a structural rationale for the selectivity profile. The 3-methylbenzamide variant would likely adopt a similar binding pose, with the meta-tolyl moiety projecting into a solvent-exposed region, potentially offering different physicochemical properties (logP, solubility) compared to the 2-fluoro analog while retaining the critical hinge interaction.

X-ray Crystallography JNK3 Binding Mode Hinge Region H-Bond

Validated Application Scenarios for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide Based on Class-Level Evidence


JNK2/3 Isoform-Specific Chemical Probe Development for Inflammatory and Neurodegenerative Disease Models

The scaffold-level selectivity for JNK2/3 over JNK1, p38alpha, and ERK2 [1] positions N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide as a candidate starting point for developing isoform-selective chemical probes. Its 3-methylbenzamide moiety may offer distinct ADME properties compared to the halogenated analogs, which is valuable for validating JNK2- or JNK3-specific biology in models of rheumatoid arthritis, Alzheimer's disease, or Parkinson's disease where JNK isoforms play differential roles.

X-ray Co-Crystallography and Structure-Based Drug Design Campaigns Targeting JNK3

The availability of a co-crystal structure for a closely related analog (2-fluorobenzamide, PDB 2O2U) [2] provides a reliable template for structure-based design using the 3-methylbenzamide derivative. The compound can be soaked into JNK3 crystals to generate a new co-crystal structure, facilitating the exploration of the solvent-exposed region where the meta-tolyl group resides, and enabling rational optimization of affinity and physicochemical properties.

Comparative Kinase Selectivity Profiling in Hit-to-Lead Programs

Given that the series benchmarks at pIC50 6.5-6.7 for JNK2/3 [1], the 3-methylbenzamide derivative can serve as a reference compound in broad-kinome profiling panels (e.g., KINOMEscan) to quantify how the meta-substitution pattern affects selectivity compared to para-substituted or heterocyclic amide analogs. This is essential for prioritizing lead compounds in medicinal chemistry campaigns targeting JNK-driven pathologies.

Quote Request

Request a Quote for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.